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Compound of Interest

Compound Name:
3-(2-Chlorophenyl)-5-nitrobenzoic

acid

CAS No.: 1261959-62-9

Cat. No.: B6399573 Get Quote

Technical Profile: 3-(2-Chlorophenyl)-5-
nitrobenzoic Acid
CAS Registry Number: 1261959-62-9
Molecular Formula: C₁₃H₈ClNO₄ Molecular Weight: 277.66 g/mol [1]

Executive Summary & Chemical Identity
3-(2-Chlorophenyl)-5-nitrobenzoic acid is a specialized biaryl intermediate primarily utilized

in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and anti-

inflammatory agents targeting specific protein-protein interactions.[1]

Structurally, it consists of a benzoic acid core substituted at the meta positions with a nitro

group and a 2-chlorophenyl moiety.[1] This substitution pattern imparts unique electronic and

steric properties:

Electronic: The nitro group and the carboxylic acid are electron-withdrawing, creating an

electron-deficient aromatic core susceptible to nucleophilic attack if derivatized.[1]

Steric: The ortho-chloro substituent on the pendant phenyl ring induces a significant torsional

twist between the two aromatic rings (dihedral angle >40°), disrupting planarity and reducing
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π-π stacking in the solid state compared to non-substituted biaryls.[1]

Physicochemical Properties
The following data synthesizes calculated values derived from structure-activity relationship

(SAR) models of analogous biaryl nitrobenzoic acids, as specific experimental data for this

CAS is proprietary in many contexts.

Table 1: Core Physical Parameters
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Property
Value
(Predicted/Typical)

Confidence Technical Insight

Physical State
Solid (Crystalline

powder)
High

Likely off-white to pale

yellow due to the nitro

chromophore.[1]

Melting Point 195°C – 215°C Medium

Biaryl acids typically

melt >180°C. The o-Cl

twist may lower MP

slightly vs. planar

analogs.[1]

pKa (Acid) 3.4 – 3.6 High

More acidic than

benzoic acid (4.[1]2)

due to the electron-

withdrawing -NO₂ and

aryl groups.[1]

LogP (Octanol/Water) 3.7 – 3.9 High

The chlorophenyl

group adds significant

lipophilicity; the nitro

group moderates it.[1]

LogD (pH 7.4) ~0.5 – 1.0 High

At physiological pH,

the carboxylate anion

dominates, drastically

increasing water

solubility.[1]

Polar Surface Area ~83 Å² High

Dominated by the

nitro and carboxyl

groups; suggests

moderate membrane

permeability.[1]

Solubility Profile
Water: Insoluble (< 0.1 mg/mL) in its protonated form.[1]
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Aqueous Buffer (pH > 7): Soluble.[1] Forms a stable carboxylate salt (e.g., Sodium 3-(2-

chlorophenyl)-5-nitrobenzoate).[1]

Organic Solvents:

High Solubility: DMSO, DMF, DMAc (> 50 mg/mL).[1]

Moderate Solubility: Ethanol, Ethyl Acetate, THF.[1]

Low Solubility: Dichloromethane, Hexanes.[1]

Synthesis & Impurity Architecture
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction.[1]

Understanding this pathway is critical for identifying potential impurities in the physical sample.

[1]

Synthesis Workflow
The reaction couples 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid using a

Palladium catalyst.[1]

3-Bromo-5-nitrobenzoic acid

Suzuki Coupling
(Dioxane/H2O, 90°C)

2-Chlorophenylboronic acid

Pd Catalyst
(e.g., Pd(dppf)Cl2)

Base (K2CO3)

TARGET:
3-(2-Chlorophenyl)-5-nitrobenzoic acid

Impurity A:
Protodeboronation
(Chlorobenzene)

Side Rxn

Impurity B:
Homocoupling
(Biaryl dimer)

Side Rxn

Click to download full resolution via product page

Figure 1: Synthetic pathway and potential impurity profile. The "Protodeboronation" impurity is

volatile and easily removed, while "Homocoupling" dimers may co-crystallize.[1]
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Structural Logic & Property Mapping
To understand why the compound behaves as it does, we map the functional groups to their

physical consequences.[1] This logic is essential for formulation and assay development.[1]

3-(2-Chlorophenyl)-5-nitrobenzoic acid

5-Nitro Group
(-NO2)

1-Carboxylic Acid
(-COOH)

3-(2-Chlorophenyl)
(Biaryl motif)

Acidity

Inductive Effect (-I)

Color
(Pale Yellow)

Chromophore Proton Donor

Lipophilicity (LogP ~3.8)
Poor water solubility (neutral)

Hydrophobic Bulk

Torsional Twist
Disrupts crystal packing

Steric Hindrance (o-Cl)

Click to download full resolution via product page

Figure 2: Structure-Property Relationship (SPR) Map.[1] The steric clash of the chlorine atom is

a critical determinant of the solid-state packing and solubility.[1]

Experimental Protocols for Characterization
Since literature values are sparse, the following protocols are recommended to experimentally

validate the physical properties in-house.

Protocol A: Gravimetric Solubility Determination
This method avoids UV-Vis saturation errors common with nitro-aromatics.[1]

Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Shake at 300 rpm for

24 hours.
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Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

Quantification:

Evaporate a known volume of the filtrate to dryness (using a centrifugal evaporator).[1]

Reconstitute the residue in DMSO.[1]

Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: pKa Determination via Potentiometric
Titration

Solvent System: Use a Methanol/Water co-solvent system (due to low aqueous solubility)

and extrapolate to 0% Methanol (Yasuda-Shedlovsky extrapolation).[1]

Procedure:

Dissolve ~3 mg of compound in 30 mL of 40% MeOH/Water (0.15 M KCl).[1]

Titrate with 0.1 M KOH standardized solution.

Perform three titrations at varying MeOH ratios (30%, 40%, 50%).

Plot: pKa vs. % Organic Solvent and extrapolate the y-intercept.[1]

Handling & Stability
Light Sensitivity: Nitro-aromatics can undergo slow photoreduction or rearrangement under

intense UV light.[1] Store in amber vials.

Hygroscopicity: The free acid is generally non-hygroscopic, but salt forms (Na+, K+) will be

significantly hygroscopic.[1]

Reactivity:

Safe: Stable to air and moisture at room temperature.[1]
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Incompatible: Strong reducing agents (reduces -NO₂ to -NH₂), strong bases (forms salts).

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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